1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine is a heterocyclic compound with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol This compound features a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an amine group attached to a propyl chain at position 1
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors, influencing a range of biological activities .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as binding to active sites, inducing conformational changes, or modulating enzymatic activity .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular levels, depending on their specific targets and modes of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular and extracellular environment .
Biochemical Analysis
Biochemical Properties
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it may affect the expression of certain genes, thereby impacting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions. It may undergo degradation over extended periods, potentially leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific enzymes, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, contributing to the overall metabolic network .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, this compound can accumulate in specific cellular compartments, influencing its localization and activity. The distribution of this compound within tissues can affect its overall biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine typically involves the cyclocondensation of hydrazine derivatives with diketones or β-ketoesters. One common method includes the reaction of 3,5-dimethylpyrazole with 2-bromo-1-propanamine under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including oxidation, substitution, and cyclization reactions. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials and as a ligand in coordination chemistry.
Comparison with Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propan-1-amine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
- N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine
Comparison: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of an amine group on the propyl chain. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(9)5-11-8(3)4-7(2)10-11/h4,6H,5,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODFRQFRJYJPSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424349 | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936940-34-0 | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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